molecular formula C25H22N4O3S B4303805 2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol

2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol

Cat. No.: B4303805
M. Wt: 458.5 g/mol
InChI Key: CZEJSPJXTXYPCS-UHFFFAOYSA-N
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Description

2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol involves multiple steps, including the formation of the heterocyclic rings and the introduction of the methoxy and methoxymethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: A simpler compound with similar functional groups but lacking the complex heterocyclic structure.

    4-hydroxy-3-methoxytoluene: Another related compound with a simpler structure.

Uniqueness

The uniqueness of 2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity can lead to unique chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-13-10-15(12-31-2)20-21-22(33-25(20)26-13)24-27-16-6-4-5-7-17(16)29(24)23(28-21)14-8-9-18(30)19(11-14)32-3/h4-11,23,28,30H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEJSPJXTXYPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C4=NC5=CC=CC=C5N4C(N3)C6=CC(=C(C=C6)O)OC)SC2=N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol
Reactant of Route 2
2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol
Reactant of Route 3
2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol
Reactant of Route 4
2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol
Reactant of Route 5
2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol
Reactant of Route 6
Reactant of Route 6
2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol

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